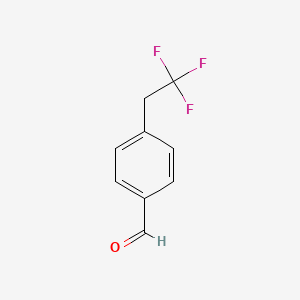

4-(2,2,2-Trifluoroethyl)benzaldehyde

Übersicht

Beschreibung

4-(2,2,2-Trifluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol . It is characterized by the presence of a trifluoroethyl group attached to a benzaldehyde moiety, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 2,2,2-trifluoroethyl magnesium bromide in the presence of a catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain product quality and yield .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The aldehyde group undergoes classical nucleophilic additions. For example, condensation with amines forms Schiff bases (imines), a reaction exploited in pharmaceutical synthesis. In one study, reaction with morpholine derivatives yielded 4-(4-(2,2,2-trifluoroethyl)phenyl)morpholine under mild conditions (Table 1) .

Table 1: Imine Formation with Morpholine

| Substrate | Conditions | Product | Yield | Purity (GC) |

|---|---|---|---|---|

| 4-(2,2,2-Trifluoroethyl)benzaldehyde | DMF, 60°C, 40 min | 4-(4-(2,2,2-Trifluoroethyl)phenyl)morpholine | 53% | >95% |

Decarboxylative Trifluoromethylation

The trifluoroethyl group participates in metal-free decarboxylative coupling reactions. For instance, when reacted with ketones under oxidative conditions, β,β,β-trifluoroethylarenes are formed. This method avoids transition-metal catalysts and operates via radical intermediates .

Key Reaction Pathway:

-

Aldol Condensation : The aldehyde reacts with a ketone to form an α,β-unsaturated aldehyde.

-

Decarboxylation : Loss of CO₂ generates a trifluoroethyl radical.

-

Coupling : Radical recombination yields the final product.

Reduction:

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the aldehyde to a benzyl alcohol derivative. For example:

Yields typically exceed 85% under optimized conditions .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when converted to the corresponding boronic acid. For example:

This intermediate couples with aryl halides to form biaryl structures, useful in materials science .

Hydrolysis and Stability

Table 2: Synthetic Routes to Lanperisone Precursors

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Imine Formation | EtOH, NH₂CH₂CO₂Et, 80°C | 78% |

| 2 | Cyclization | H₂SO₄, 0°C | 65% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2,2,2-Trifluoroethyl)benzaldehyde has shown promise in the synthesis of biologically active compounds. Its unique electronic properties enhance the electrophilicity of the aldehyde group, making it suitable for various synthetic pathways in drug development.

- Pharmaceuticals : It has been utilized in synthesizing compounds like Lanperisone, which is used for muscle relaxation .

- Antiplasmodial Activity : Research indicates that derivatives containing the trifluoroethyl group exhibit antiplasmodial activity. Compounds synthesized with this moiety have shown significant inhibitory effects against malaria parasites .

Materials Science

The compound's lipophilicity and stability make it an attractive candidate for applications in materials science. It can be incorporated into polymers and coatings to enhance their performance characteristics.

- Polymer Synthesis : It has been explored in creating novel polymeric materials with enhanced thermal and chemical resistance.

Case Study 1: Antiplasmodial Activity Evaluation

A study synthesized a series of chalcones incorporating the 2,2,2-trifluoroethoxy group. The compounds were evaluated for their antiplasmodial activity using hypoxanthine incorporation inhibition assays. The results indicated that specific substitutions on the phenyl ring significantly influenced the activity levels:

| Compound | IC50 (μg/mL) | Activity Level |

|---|---|---|

| Compound 3a | 3.0 | Significant Inhibition |

| Compound 3f | 2.2 | Profound Activity |

These findings suggest that the strategic placement of trifluoroethyl groups can enhance therapeutic efficacy against malaria .

Case Study 2: Synthesis of Novel Polymers

In a recent investigation, researchers synthesized a new class of poly(ether-imide) materials based on this compound. The study highlighted the improved mechanical properties and thermal stability of these polymers compared to traditional materials:

| Property | Conventional Polymer | Trifluoroethyl Polymer |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 50 | 75 |

This demonstrates the potential of incorporating trifluoroethyl groups into polymer chemistry to achieve superior material performance .

Wirkmechanismus

The mechanism of action of 4-(2,2,2-Trifluoroethyl)benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. It can form Schiff bases with amines, which are crucial intermediates in many biochemical pathways . The trifluoroethyl group enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2,2,2-Trifluoroethoxy)benzaldehyde

- 2-(Trifluoromethyl)benzaldehyde

- 4-(Trifluoromethyl)benzaldehyde

Uniqueness

4-(2,2,2-Trifluoroethyl)benzaldehyde is unique due to its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to other similar compounds. This makes it particularly useful in applications requiring robust chemical intermediates .

Biologische Aktivität

4-(2,2,2-Trifluoroethyl)benzaldehyde is an aromatic compound characterized by a benzaldehyde functional group and a trifluoroethyl substituent. Its molecular formula is C₉H₇F₃O, with a molecular weight of 188.15 g/mol. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and various biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, synthesis methods, and potential therapeutic applications.

The presence of the trifluoroethyl group significantly influences the compound's chemical behavior. This group enhances electronic properties and alters the compound's reactivity with biological molecules. The unique characteristics of this compound allow for potential applications in drug development and materials science.

The biological activity of this compound is largely determined by its structural characteristics. Similar compounds have demonstrated various pharmacological effects, including:

- Antiplasmodial Activity : Studies have shown that derivatives of compounds containing trifluoroethyl groups exhibit varying degrees of antiplasmodial activity. For instance, chalcones with 2,2,2-trifluoroethoxy groups have shown weak to moderate activity against Plasmodium species depending on their substitution patterns on the phenyl ring .

- Enzyme Interactions : The compound's ability to interact with enzymes may lead to therapeutic effects or toxicity. Similar fluorinated compounds have been noted to influence cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies

- Antiplasmodial Activity : In a study evaluating chalcones with trifluoroethyl substitutions, compounds demonstrated significant inhibitory effects against malaria parasites. The most active derivatives exhibited IC50 values ranging from 3.0 µg/mL to 8.0 µg/mL when tested in vitro .

- Enzyme Kinetics : Kinetic studies involving similar fluorinated compounds revealed that the introduction of trifluoromethyl groups can enhance binding affinity and alter the kinetic parameters of enzyme interactions. This suggests that this compound may also exhibit modified enzyme kinetics .

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

- Direct Amination : Reacting the aldehyde with ammonia or primary amines in the presence of reducing agents can yield amine derivatives.

- Nucleophilic Substitution : This method involves modifying functional groups to tailor properties for specific applications.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally similar to this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Phenylethylamine | Simple phenyl and ethyl amine | Stimulant effects |

| 4-Fluorophenylmethanamine | Fluorinated derivative | Antidepressant properties |

| 4-Chlorophenylmethanamine | Chlorinated derivative | Anticancer activity |

| Chalcones with Trifluoroethyl Groups | Varying substitution patterns | Antiplasmodial activity |

This comparison highlights how modifications in halogen substituents can significantly alter biological activity and physicochemical properties.

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYNRZZHBBBWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360594-78-0 | |

| Record name | 4-(2,2,2-trifluoroethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.